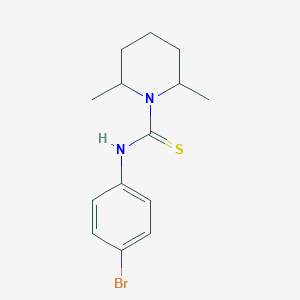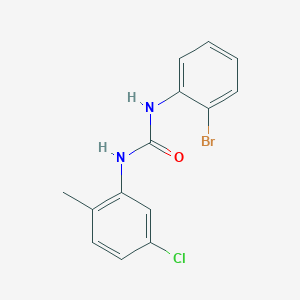![molecular formula C21H27BrN2O2S B4283173 1-[(4-bromophenyl)sulfonyl]-4-(4-tert-butylbenzyl)piperazine](/img/structure/B4283173.png)
1-[(4-bromophenyl)sulfonyl]-4-(4-tert-butylbenzyl)piperazine
Vue d'ensemble
Description
1-[(4-bromophenyl)sulfonyl]-4-(4-tert-butylbenzyl)piperazine, also known as BSBP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BSBP is a piperazine derivative that has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Mécanisme D'action
The mechanism of action of 1-[(4-bromophenyl)sulfonyl]-4-(4-tert-butylbenzyl)piperazine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-[(4-bromophenyl)sulfonyl]-4-(4-tert-butylbenzyl)piperazine has been shown to inhibit the activity of topoisomerase IIα, an enzyme involved in DNA replication and repair, which may contribute to its anticancer activity. 1-[(4-bromophenyl)sulfonyl]-4-(4-tert-butylbenzyl)piperazine has also been shown to inhibit the activity of phosphodiesterase 10A, an enzyme involved in the regulation of dopamine and cAMP signaling, which may contribute to its antipsychotic effects.
Biochemical and Physiological Effects:
1-[(4-bromophenyl)sulfonyl]-4-(4-tert-butylbenzyl)piperazine has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of neurotransmitter signaling. 1-[(4-bromophenyl)sulfonyl]-4-(4-tert-butylbenzyl)piperazine has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the expression of anti-apoptotic proteins. 1-[(4-bromophenyl)sulfonyl]-4-(4-tert-butylbenzyl)piperazine has also been shown to inhibit cell proliferation by inducing cell cycle arrest and inhibiting DNA synthesis. In addition, 1-[(4-bromophenyl)sulfonyl]-4-(4-tert-butylbenzyl)piperazine has been shown to modulate neurotransmitter signaling by inhibiting the reuptake of dopamine and serotonin, which may contribute to its antipsychotic effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(4-bromophenyl)sulfonyl]-4-(4-tert-butylbenzyl)piperazine has several advantages for laboratory experiments, including its high purity, stability, and solubility in various solvents. 1-[(4-bromophenyl)sulfonyl]-4-(4-tert-butylbenzyl)piperazine is also relatively easy to synthesize and can be obtained in large quantities. However, 1-[(4-bromophenyl)sulfonyl]-4-(4-tert-butylbenzyl)piperazine has some limitations for laboratory experiments, including its potential toxicity and limited bioavailability. 1-[(4-bromophenyl)sulfonyl]-4-(4-tert-butylbenzyl)piperazine may also have off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 1-[(4-bromophenyl)sulfonyl]-4-(4-tert-butylbenzyl)piperazine, including the optimization of its synthesis method, the identification of its molecular targets, and the development of more potent and selective derivatives. 1-[(4-bromophenyl)sulfonyl]-4-(4-tert-butylbenzyl)piperazine may also be studied for its potential use as a diagnostic tool for cancer and other diseases. In addition, 1-[(4-bromophenyl)sulfonyl]-4-(4-tert-butylbenzyl)piperazine may be studied for its potential use in combination with other drugs for the treatment of cancer and other diseases. Further research is needed to fully understand the potential therapeutic applications of 1-[(4-bromophenyl)sulfonyl]-4-(4-tert-butylbenzyl)piperazine and its derivatives.
In conclusion, 1-[(4-bromophenyl)sulfonyl]-4-(4-tert-butylbenzyl)piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. 1-[(4-bromophenyl)sulfonyl]-4-(4-tert-butylbenzyl)piperazine has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. Future research on 1-[(4-bromophenyl)sulfonyl]-4-(4-tert-butylbenzyl)piperazine may lead to the development of new drugs for the treatment of cancer, epilepsy, schizophrenia, and other diseases.
Applications De Recherche Scientifique
1-[(4-bromophenyl)sulfonyl]-4-(4-tert-butylbenzyl)piperazine has been studied extensively for its potential therapeutic applications, including its use as an anticancer agent, anticonvulsant, and antipsychotic. 1-[(4-bromophenyl)sulfonyl]-4-(4-tert-butylbenzyl)piperazine has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer. In addition, 1-[(4-bromophenyl)sulfonyl]-4-(4-tert-butylbenzyl)piperazine has been shown to have anticonvulsant and antipsychotic effects in animal models, making it a potential candidate for the treatment of epilepsy and schizophrenia. 1-[(4-bromophenyl)sulfonyl]-4-(4-tert-butylbenzyl)piperazine has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Propriétés
IUPAC Name |
1-(4-bromophenyl)sulfonyl-4-[(4-tert-butylphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27BrN2O2S/c1-21(2,3)18-6-4-17(5-7-18)16-23-12-14-24(15-13-23)27(25,26)20-10-8-19(22)9-11-20/h4-11H,12-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQMGVKNZMFPKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide](/img/structure/B4283097.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(4-fluorophenyl)urea](/img/structure/B4283100.png)
![4-ethyl-3-[(3-methylbenzyl)thio]-5-(2-phenylethyl)-4H-1,2,4-triazole](/img/structure/B4283101.png)



![N'-[3-(2-furyl)-2-propen-1-ylidene]-1-(methylsulfonyl)-3-piperidinecarbohydrazide](/img/structure/B4283131.png)

![N'-[(4-methoxy-1-naphthyl)methylene]-1-(methylsulfonyl)-3-piperidinecarbohydrazide](/img/structure/B4283146.png)
![N-(4-chlorophenyl)-2-({4-ethyl-5-[1-(phenylsulfonyl)-3-piperidinyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4283148.png)
![N'-[1-(3-bromophenyl)ethylidene]-2-(3-pyridinyl)-4-quinolinecarbohydrazide](/img/structure/B4283168.png)
![1-(4-tert-butylbenzyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B4283183.png)